molecular formula C22H21N3O5 B2465418 ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 941974-49-8

ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2465418
CAS No.: 941974-49-8
M. Wt: 407.426
InChI Key: PFGLJODFZRXZQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a methoxybenzamido group, and a methylphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone.

    Introduction of the Methoxybenzamido Group: This step involves the reaction of the pyridazine intermediate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Addition of the Methylphenyl Group: The final step includes the coupling of the intermediate with 4-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyridazine derivatives.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(3-hydroxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Differing by the presence of a hydroxyl group instead of a methoxy group.

    Ethyl 4-(3-methoxybenzamido)-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate: Differing by the presence of a chlorophenyl group instead of a methylphenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 4-(3-methoxybenzamido)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a pyridazine ring with various functional groups that enhance its reactivity and potential biological applications. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
  • Introduction of Functional Groups : Employing nucleophilic or electrophilic substitution reactions to introduce methoxybenzamido and ethyl ester groups.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example:

  • Antibacterial Activity : Compounds in this class have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the structure can enhance activity against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Certain derivatives have been tested for antifungal properties, with some exhibiting moderate to strong activity against fungi such as Candida albicans and Aspergillus niger .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using several assays:

  • Brine Shrimp Lethality Assay : This assay indicated significant cytotoxic activity, suggesting potential applications in cancer therapeutics .
  • Cell Line Studies : Research involving various cancer cell lines has shown that the compound can induce apoptosis, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, thereby modulating metabolic pathways.
  • Receptor Interaction : It could bind to cellular receptors influencing signal transduction pathways critical for cell survival and proliferation.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylateThiophene ringModerate antibacterial
1-(4-(3-methoxybenzamido)benzyl)-N-(o-tolyl)-1H-imidazole-4-carboxamideImidazole ringAnticancer activity

These comparisons reveal that while similar compounds may share certain biological activities, the specific combination of functional groups in this compound contributes to its unique profile.

Case Studies

Several case studies highlight the application of this compound in various therapeutic contexts:

  • Cancer Research : In vitro studies have shown that the compound significantly reduces cell viability in breast cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Infection Models : Animal models treated with this compound demonstrated reduced bacterial load in infections caused by resistant strains, indicating its therapeutic promise .

Properties

IUPAC Name

ethyl 4-[(3-methoxybenzoyl)amino]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-4-30-22(28)20-18(23-21(27)15-6-5-7-17(12-15)29-3)13-19(26)25(24-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLJODFZRXZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.